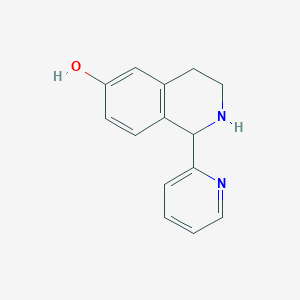
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a heterocyclic compound that features both pyridine and tetrahydroisoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydroisoquinoline ring. The hydroxyl group can be introduced through subsequent oxidation or reduction reactions, depending on the starting materials used .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using sodium hydride.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce piperidine derivatives.
- Substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
相似化合物的比较
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine moiety but has a pyrimidine ring instead of tetrahydroisoquinoline.
3,5-Bis(pyridin-2-yl)-1,2,4-triazole: Contains two pyridine rings and a triazole ring.
Uniqueness: 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the combination of pyridine and tetrahydroisoquinoline rings, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in various fields .
属性
CAS 编号 |
600647-83-4 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H14N2O/c17-11-4-5-12-10(9-11)6-8-16-14(12)13-3-1-2-7-15-13/h1-5,7,9,14,16-17H,6,8H2 |
InChI 键 |
WHQICCPCPKXDJU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
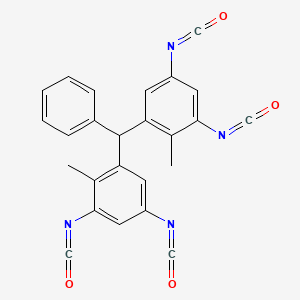
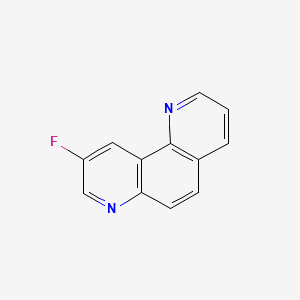
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
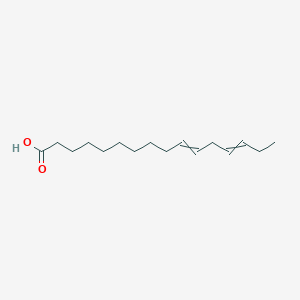
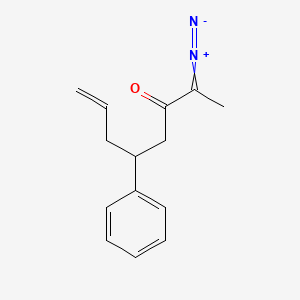
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)

![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
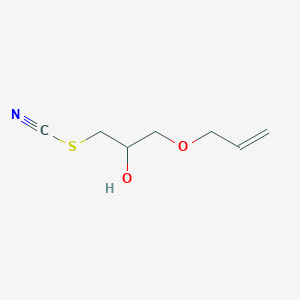
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
